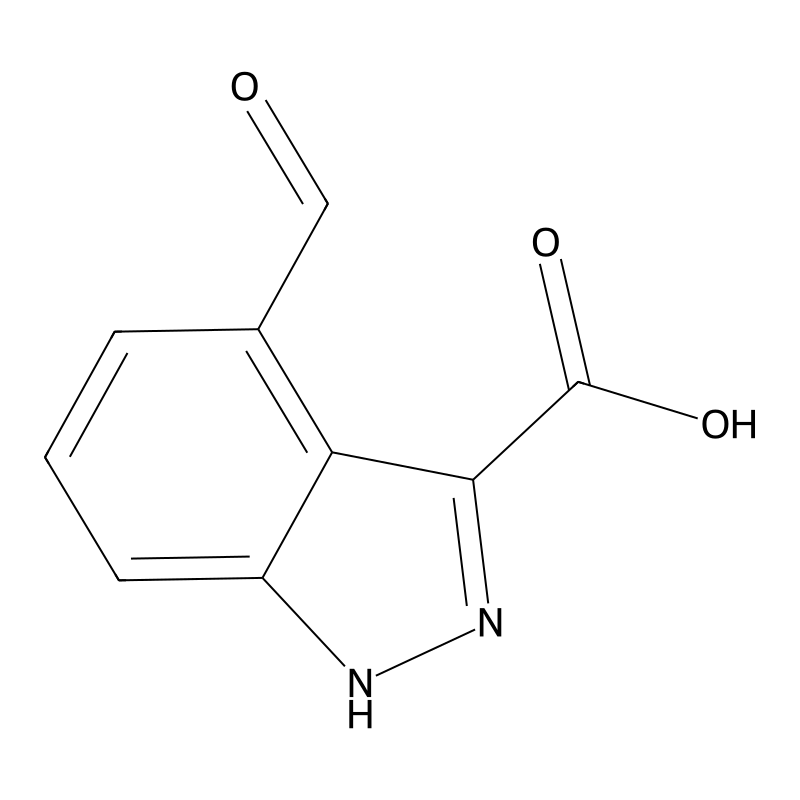

4-Formyl-1H-indazole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

-Formyl-1H-indazole-3-carboxylic acid is a heterocyclic molecule, containing nitrogen atoms within a ring structure. Several methods have been reported for its synthesis in scientific literature, often involving the reaction of various starting materials like hydrazides, aldehydes, and carboxylic acids.

Researchers have also employed various techniques to characterize the structure and properties of 4-Formyl-1H-indazole-3-carboxylic acid, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Potential Applications:

Scientific studies have explored the potential applications of 4-Formyl-1H-indazole-3-carboxylic acid in various fields, including:

- Medicinal Chemistry: Researchers have investigated the molecule's potential for developing new therapeutic agents due to its structural similarity to known bioactive compounds. [] Studies have explored its activity against various enzymes and cell lines, but further research is needed to determine its efficacy and safety as a potential drug. [, ]

- Materials Science: Some studies have investigated the use of 4-Formyl-1H-indazole-3-carboxylic acid in the development of new functional materials. For instance, research has explored its potential use as a ligand in coordination chemistry.

4-Formyl-1H-indazole-3-carboxylic acid is a heterocyclic organic compound characterized by a fused indazole ring structure with a formyl group and a carboxylic acid functional group. Its molecular formula is C₉H₆N₂O₃, and it has a molecular weight of approximately 190.16 g/mol. The compound exhibits a density of 1.6 g/cm³ and a boiling point of around 521.9 °C at 760 mmHg, indicating its stability under high temperatures .

- Condensation Reactions: It can react with amines to form imines or with alcohols to yield hemiacetals.

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of simpler compounds.

These reactions are significant for synthesizing derivatives with varied biological activities.

The biological activity of 4-Formyl-1H-indazole-3-carboxylic acid has been explored in several studies. It exhibits potential:

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains.

- Antitumor Activity: Preliminary studies suggest it may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug design.

Several methods have been reported for synthesizing 4-Formyl-1H-indazole-3-carboxylic acid:

- Cyclization Reactions: Starting from appropriate precursors such as hydrazine and α,β-unsaturated carbonyl compounds, cyclization can yield the indazole framework.

- Formylation: The introduction of the formyl group can be achieved through Vilsmeier-Haack formylation or other similar methods.

- Carboxylation: The carboxylic acid group can be introduced via carbon dioxide insertion or by using carboxylic acid derivatives.

These methods allow for the production of the compound with varying degrees of purity and yield.

4-Formyl-1H-indazole-3-carboxylic acid finds applications in several fields:

- Pharmaceuticals: Its potential as an antimicrobial and antitumor agent positions it as a candidate for drug development.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Research: Used in biochemical studies to explore enzyme interactions and metabolic pathways.

Interaction studies involving 4-Formyl-1H-indazole-3-carboxylic acid have focused on its binding affinity with various biological targets:

- Protein Binding: Investigations into how this compound interacts with specific proteins can reveal its mechanism of action.

- Receptor Interaction: Studies have assessed its potential to bind to receptors involved in disease pathways, which is crucial for drug design.

These interactions provide insights into its therapeutic potential and guide future research directions.

Several compounds share structural similarities with 4-Formyl-1H-indazole-3-carboxylic acid. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Formyl-1H-indazole-4-carboxylic acid | C₉H₆N₂O₃ | Similar structure but different functional groups |

| 4-Fluoro-3-formyl-1H-indazole-6-carboxylic acid | C₉H₅FN₂O₃ | Contains fluorine; may exhibit different reactivity |

| 5-Methylindazole-4-carboxylic acid | C₉H₉N₃O₂ | Methyl substitution alters properties significantly |

Uniqueness

4-Formyl-1H-indazole-3-carboxylic acid is unique due to its specific arrangement of functional groups that confer distinct biological activities and chemical reactivity compared to similar compounds. Its potential applications in pharmaceuticals make it particularly noteworthy in medicinal chemistry research.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant